(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride is a compound with a unique spiro structure that includes a sulfur atom. . Its unique structure and properties make it an exciting avenue for further exploration and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride typically involves the formation of the spiro structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spiro ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of alkylated derivatives .
Scientific Research Applications
(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid: Another compound with a similar spiro structure but different functional groups.
(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)-(8-phenyl-6-azaspiro[3.4]octan-6-yl)methanone: A derivative with additional spiro rings and functional groups.
Uniqueness
(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride is unique due to its specific combination of a spiro structure with an amine group and a hydrochloride salt form. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-6-7-5-8(7)1-3-12(10,11)4-2-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVCJBEUAQUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.